2-(2-acetamidothiazol-4-yl)-N-(1-phenylethyl)acetamide
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Description
2-(2-acetamidothiazol-4-yl)-N-(1-phenylethyl)acetamide, also known as APTA, is a novel compound that has been synthesized and researched for its potential applications in the field of medicine. APTA is a thiazole derivative that has been found to have promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Synthesis and Anticancer Activity
New thiazole derivatives, including structures similar to 2-(2-acetamidothiazol-4-yl)-N-(1-phenylethyl)acetamide, have been synthesized and evaluated for their potential anticancer properties. These compounds have shown significant selective cytotoxicity against certain cancer cell lines. For instance, specific derivatives exhibited high selectivity and induced apoptosis in human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).
Anticholinesterase Activity
Thiazole derivatives have also been investigated for their anticholinesterase activity, targeting enzymes like acetylcholinesterase (AChE), which is relevant for treating conditions such as Alzheimer's disease. Some newly synthesized thiazole-piperazines showed potent inhibition of AChE, suggesting potential therapeutic applications for neurodegenerative diseases (Yurttaş et al., 2013).
Synthesis and Antimicrobial Activity
Research has also extended to the synthesis of thiazole compounds with potential antimicrobial activity. Novel thiazole compounds containing mercapto groups have been synthesized and evaluated for their antibacterial and antifungal properties, showing promising activities against various microbial strains. This research opens new avenues for developing thiazole-based antimicrobials (Mahajan et al., 2008).
Local Anesthetic Properties
Further investigations have revealed that certain 2-aminothiazole and thiadiazole analogs, related to the structural family of this compound, exhibit local anesthetic activities. These studies, utilizing rat sciatic nerve models, have shown that these compounds could serve as leads for the development of new local anesthetics, providing a basis for further pharmacological exploration (Badiger et al., 2012).
properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10(12-6-4-3-5-7-12)16-14(20)8-13-9-21-15(18-13)17-11(2)19/h3-7,9-10H,8H2,1-2H3,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLONSEOWASQMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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